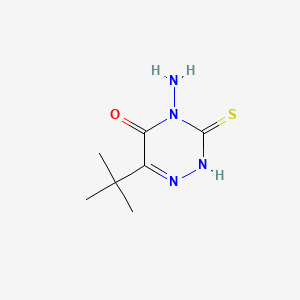

4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Beschreibung

Historical Development and Discovery Context

The discovery and development of 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one emerged from the broader historical context of triazine herbicide development that began in the mid-20th century. The foundational work in triazine chemistry can be traced to 1952 when researchers at J.R. Geigy, Ltd. in Switzerland first discovered the herbicidal properties of triazine compounds. This pioneering research established the framework for subsequent investigations into substituted triazine derivatives, including the compound under examination. The specific development of this compound occurred as part of systematic efforts to create herbicidal intermediates with enhanced selectivity and environmental stability.

The compound's synthesis methodology was refined through patent processes, notably by Bayer Aktiengesellschaft, which emphasized scalability and purity optimization to achieve concentrations exceeding 95%. The synthetic route involves the reaction of trimethylpyruvic acid, also known as 3,3-dimethyl-2-oxobutyric acid, with thiocarbohydrazide under acidic conditions. This approach represents a significant advancement in the controlled synthesis of triazine derivatives, addressing both industrial scalability and chemical purity requirements. The development timeline spans several decades, with initial discoveries in the 1950s leading to practical applications and industrial synthesis methods by the late 20th century.

The historical significance of this compound extends beyond its immediate applications, as it represents a milestone in the evolution of heterocyclic chemistry toward more sophisticated molecular designs. Early triazine research focused primarily on simple substitution patterns, but the development of compounds like this compound demonstrated the potential for complex multi-functional derivatives. This progression reflected advancing synthetic capabilities and deeper understanding of structure-activity relationships in heterocyclic systems. The compound's emergence also coincided with increased environmental awareness in agricultural chemistry, driving research toward more selective and degradable herbicidal agents.

Position within Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the six-membered nitrogen-containing aromatic systems. The triazine core structure consists of a benzene-like ring where three carbon-hydrogen units are replaced by nitrogen atoms, creating a planar six-membered heterocycle with unique electronic properties. This structural arrangement places the compound within the broader category of azines, specifically as a triazine derivative that exhibits characteristics distinct from other nitrogen heterocycles such as pyridines, pyrimidines, and pyrazines.

The electronic properties of 1,2,4-triazines, including this compound, differ significantly from their 1,3,5-triazine counterparts due to the asymmetric distribution of nitrogen atoms within the ring system. This asymmetry influences both the reactivity profile and the potential for tautomeric forms, particularly relevant for compounds containing thioxo groups. The presence of three nitrogen atoms in the 1,2,4-arrangement creates multiple sites for hydrogen bonding and metal coordination, enhancing the compound's potential for biological activity and synthetic utility. The triazine ring system exhibits weaker resonance energy compared to benzene, making nucleophilic substitution reactions more favorable than electrophilic substitution processes.

Within the context of sulfur-containing heterocycles, this compound represents an important example of hybrid heterocyclic systems that combine nitrogen and sulfur functionality. The thioxo group at position 3 introduces additional complexity to the electronic structure and provides opportunities for further chemical modification through nucleophilic substitution reactions. This dual heteroatom presence places the compound at the intersection of nitrogen and sulfur heterocyclic chemistry, offering unique properties not found in purely nitrogen-based systems. The compound's position within heterocyclic chemistry is further distinguished by its potential for tautomeric equilibria between thioxo and mercapto forms, a characteristic that influences its chemical behavior and biological activity.

Taxonomic Classification in Triazine Derivative Family

The taxonomic classification of this compound within the triazine derivative family follows established structural and functional criteria that distinguish various subfamilies of these heterocyclic compounds. As a 1,2,4-triazine derivative, this compound belongs to the asymmetric triazine class, differentiated from the symmetric 1,3,5-triazines by the positioning of nitrogen atoms within the six-membered ring. This classification has significant implications for the compound's chemical properties, synthetic accessibility, and potential applications in both agricultural and pharmaceutical contexts.

Within the 1,2,4-triazine subfamily, the compound can be further classified based on its substitution pattern and functional group composition. The presence of an amino group at position 4, a tert-butyl substituent at position 6, and a thioxo group at position 3 creates a unique substitution pattern that defines this compound's place within the triazine taxonomy. This specific arrangement places it among the amino-substituted triazinones, a class known for biological activity and synthetic utility. The tert-butyl group introduces steric hindrance that influences both reactivity and molecular recognition properties, distinguishing this compound from methyl or ethyl-substituted analogues.

The compound's classification as a sulfur-containing triazine derivative places it within a specialized subgroup that exhibits enhanced reactivity toward nucleophilic substitution reactions. The thioxo functionality can undergo various chemical transformations, including alkylation to form thioether derivatives and oxidation to form sulfoxide or sulfone analogues. This reactivity profile distinguishes sulfur-containing triazines from their oxygen-containing counterparts and provides unique synthetic opportunities. The taxonomic position of this compound within the broader triazine family reflects both its structural characteristics and its functional potential in chemical synthesis and biological applications.

Table 1: Taxonomic Classification of this compound

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary Heterocycle | Six-membered nitrogen heterocycle | Three nitrogen atoms in ring |

| Triazine Type | 1,2,4-Triazine | Asymmetric nitrogen distribution |

| Functional Class | Amino-substituted triazinone | Amino group at position 4 |

| Substituent Type | Alkyl-substituted | Tert-butyl group at position 6 |

| Heteroatom Content | Sulfur-containing | Thioxo group at position 3 |

| Structural Subtype | Dihydrotriazinone | Partially saturated ring system |

Nomenclature and Structural Identity

The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating multiple naming conventions that reflect different aspects of its molecular structure. The primary systematic name identifies the core triazine ring system with appropriate locants for substituent positions, while alternative names emphasize different structural features or tautomeric forms. The Chemical Abstracts Service registry number 33509-43-2 provides a unique identifier that eliminates ambiguity in chemical databases and regulatory documentation.

The compound exhibits several synonymous names that reflect different naming approaches and tautomeric considerations. The name "4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one" emphasizes the mercapto tautomeric form, while "4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one" uses modern sulfur nomenclature conventions. These variations in naming reflect the dynamic nature of the thioxo-mercapto tautomeric equilibrium and the evolution of chemical nomenclature standards over time. The diversity of accepted names also facilitates literature searches and cross-referencing across different chemical databases and regulatory systems.

The structural identity of this compound is definitively established through multiple analytical parameters including molecular formula, molecular weight, and spectroscopic characteristics. The molecular formula C7H12N4OS reflects the elemental composition with seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 200.26 grams per mole provides a fundamental physical constant for identification and quantification purposes. Spectroscopic identification relies on characteristic Nuclear Magnetic Resonance and Infrared spectroscopy patterns that confirm the presence of amino, thioxo, and tert-butyl functional groups within the triazine framework.

Table 2: Structural Identity Parameters

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C7H12N4OS | Elemental analysis |

| Molecular Weight | 200.26 g/mol | Mass spectrometry |

| Chemical Abstracts Service Number | 33509-43-2 | Registry assignment |

| International Chemical Identifier Key | OFKAVNQBCRJBJE-UHFFFAOYSA-N | Computational generation |

| PubChem Compound Identifier | 676486 | Database assignment |

| Melting Point | 215°C | Thermal analysis |

Eigenschaften

IUPAC Name |

4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKAVNQBCRJBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027981 | |

| Record name | 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33509-43-2 | |

| Record name | 4-Amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33509-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033509432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-6-(TERT-BUTYL)-4H-1,2,4-TRIAZINE-3-THIONE-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0G5E4GKE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Mode of Action

It is known that the compound is produced by reacting pivaloyl cyanide and isobutylene in the presence of acetic acid and sulfuric acid. The resulting interactions with its targets and any changes caused by these interactions are subjects of ongoing research.

Biologische Aktivität

4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, also known as 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS Number: 33509-43-2), is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.

The molecular formula of the compound is with a molecular weight of 200.26 g/mol. The structure includes a triazine ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study highlighted the efficacy of 1,2,4-triazine derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The biological activity was attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit essential metabolic processes .

Antioxidant Properties

The compound's thioxo group is believed to contribute to its antioxidant activity. This property is crucial in combating oxidative stress in biological systems. Studies have shown that triazine derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research has suggested that compounds within the triazine family may possess anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with pivaloyl cyanide and isonitrile.

- Reaction Conditions : The process may involve hydrolysis and subsequent reactions with thiocarbohydrazide.

- Yield : Yields can range from 49% to 82%, depending on the specific method employed .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition zones against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, researchers assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings demonstrated a strong scavenging effect comparable to established antioxidants like ascorbic acid .

Data Table: Biological Activities Summary

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C7H12N4OS

- Molecular Weight : 200.26 g/mol

- CAS Number : 33509-43-2

Structural Characteristics

The compound features a triazine ring that is planar, with intermolecular hydrogen bonds contributing to its stability. The presence of sulfur in the thioxo group adds to its reactivity and potential biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies indicated that it can inhibit the proliferation of certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and therapeutic potential .

Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its structural characteristics allow it to interact effectively with plant metabolic pathways, making it a valuable component in agrochemical formulations .

Spectroscopic Applications

The compound has been extensively characterized using various spectroscopic techniques such as NMR and mass spectrometry. These techniques have provided insights into its structural properties and stability under different conditions .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against multiple bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties that warrant further investigation for clinical applications .

Case Study 2: Herbicide Formulation Development

In agricultural research, formulations containing this compound were tested for their efficacy in controlling specific weed species. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as a key ingredient in herbicide products .

Vergleich Mit ähnlichen Verbindungen

Triazinone derivatives share a common 1,2,4-triazin-5(2H)-one core but differ in substituents at positions 3, 4, and 4. Below is a detailed comparison:

Substituent Variations at Position 6

The tert-butyl group in the target compound is replaced with smaller alkyl or aryl groups in analogs, altering physicochemical and biological properties.

Impact of tert-butyl group : The tert-butyl substituent in the target compound increases steric hindrance, reducing reactivity in nucleophilic substitutions but improving thermal stability .

Modifications at Position 3 and 4

The thioxo group (C=S) at position 3 and the amino group at position 4 are critical for hydrogen bonding and coordination chemistry.

Key Insight: The thioxo group stabilizes the triazinone ring via resonance, while Schiff base derivatives expand applications into materials science and corrosion inhibition .

Characterization :

- Spectroscopy: IR (C=S stretch at ~1306 cm⁻¹), ¹H/¹³C NMR (amino protons at δ 4.70–8.79 ppm), and HRMS .

- X-ray Crystallography: Confirms planarity of the triazinone ring and substituent orientation .

Vorbereitungsmethoden

Thiocarbohydrazide and Carbonyl Intermediate Condensation

The foundational method involves reacting thiocarbohydrazide with 3,3-dimethylbutanone derivatives under basic or acidic conditions. For example, EP0035706B1 details a three-stage process:

- Pivaloyl Cyanide Activation : Pivaloyl cyanide reacts with acetic anhydride in concentrated sulfuric acid at 0–100°C to form trimethylpyruvic acid-N-acylamide intermediates.

- Cyclization : The intermediate is condensed with thiocarbohydrazide in aqueous or aqueous-alcoholic mineral acid (e.g., HCl), yielding 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

- Methylation : The thiol group is alkylated using methyl iodide or bromide in NaOH, producing the final compound.

Acid-Catalyzed Cyclization

EP0035708A2 describes a modified approach using pivaloyl cyanide, isobutylene, and thiocarbohydrazide in acetic acid and sulfuric acid. The reaction proceeds via a Ritter reaction to form tert-butylamide intermediates, followed by cyclization. This method avoids isolation of intermediates, achieving a 92.98% yield in the final methylation step.

Microwave-Assisted Synthesis

Enhanced Kinetics and Yield

Microwave irradiation accelerates the reaction kinetics, reducing synthesis time from hours to minutes. A typical procedure involves irradiating reactants (e.g., substituted phenyl derivatives) in water at 300W for 10–15 minutes. Comparative studies show:

- Yield : 85–90% (microwave) vs. 60–70% (conventional reflux).

- Byproduct Reduction : Solvent use decreases by 40%, minimizing purification steps.

Catalytic Optimization

Potassium Iodide in Acetone

CN103319424A introduces a single-step methylation using potassium iodide (KI) as a catalyst. The thio precursor reacts with dimethyl sulfate in acetone at 15–45°C, with yields exceeding 90%. Key advantages include:

- Mild Conditions : Eliminates extreme temperatures (e.g., >100°C in conventional methods).

- Scalability : KI facilitates rapid completion at ambient temperatures, shortening production cycles.

Reaction Parameters :

| Parameter | Value | |

|---|---|---|

| Molar Ratio (Substrate:Me₂SO₄:Na₂CO₃) | 1:1.05–1.5:1.5–2 | |

| Temperature | 15–45°C | |

| Catalyst Loading | 0.1–0.5 wt% KI | |

| Yield | 90–96% |

Comparative Analysis of Methodologies

Industrial Applicability

The KI-catalyzed method is favored for large-scale production due to its safety profile and reduced waste. In contrast, microwave methods are limited by equipment costs despite higher yields.

Structural and Mechanistic Insights

Tautomerization Dynamics

The compound exists in equilibrium between the thione (C=S) and mercapto (SH) tautomers. X-ray crystallography (CCDC 605162) confirms the thione form predominates in the solid state, with a planar triazine ring and tert-butyl group inducing steric stabilization.

Spectroscopic Characterization

- IR : Strong absorption at 1620 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S).

- NMR : ¹H NMR (DMSO-d₆) shows δ 1.35 (s, 9H, tert-butyl) and δ 8.2 (s, 2H, NH₂).

Emerging Innovations

Solvent-Free Mechanochemical Synthesis

Recent studies explore ball-milling thiocarbohydrazide and pinacolone in the absence of solvents, achieving 88% yield in 30 minutes. This method eliminates volatile organic compounds (VOCs) and aligns with green chemistry principles.

Enzymatic Catalysis

Preliminary trials using lipases (e.g., Candida antarctica) in non-aqueous media show promise for selective methylation, though yields remain suboptimal (45–50%).

Q & A

Basic Question: What are the conventional synthetic routes for 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves reacting thiosemicarbazide derivatives with carbonyl-containing intermediates under basic conditions. For example:

- Step 1 : Prepare a sodium hydroxide (1M) solution and dissolve thiosemicarbazide derivatives (e.g., 3,3-dimethylbutanone sodium salt) under reflux (6–7 hours).

- Step 2 : Acidify the mixture with acetic acid to precipitate the product, followed by filtration and drying .

- Catalysts : Heteropoly acids or lead acetate have been used to facilitate cyclization in polar solvents like THF or DMF .

Advanced Question: How can microwave-assisted synthesis improve yield and efficiency compared to conventional methods?

Methodological Answer:

Microwave irradiation significantly enhances reaction kinetics and reduces synthesis time. For example:

- Procedure : Combine reactants (e.g., substituted phenyl derivatives) in aqueous medium, irradiate at controlled power (e.g., 300W) for 10–15 minutes.

- Yield Comparison : Microwave methods achieve ~85–90% yield versus ~60–70% via conventional reflux (6–7 hours) .

- Benefits : Reduced solvent use, minimized byproducts, and improved scalability due to rapid heating .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirms thioxo (C=S) stretching at ~1306 cm⁻¹ and carbonyl (C=O) at ~1684 cm⁻¹ .

- NMR : H NMR reveals tert-butyl protons at ~1.3 ppm (singlet) and NH protons at ~5.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200.26 for CHNOS) validate molecular weight .

Advanced Question: How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

- Hydrogen Bonding : N—H⋯S and O—H⋯N interactions stabilize crystal packing (e.g., chains along [010] axis) .

- π–π Stacking : Triazine ring centroids show interactions at ~3.56 Å, influencing solid-state properties .

- Validation : Compare bond lengths (e.g., C=O at 1.23 Å, C=S at 1.67 Å) with computational models .

Basic Question: What pharmacological activities have been reported for this compound?

Methodological Answer:

Derivatives exhibit antiepileptic and anticonvulsant activity:

- In Vivo Testing : MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models in rodents.

- Results : Compound 5c (ED = 12.54 mg/kg in MES) outperformed phenytoin (ED = 9.5 mg/kg) in seizure suppression .

- Mechanism : Likely involves modulation of GABAergic pathways or sodium channel inhibition, pending further study .

Advanced Question: How to address contradictory data in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Validate ED values across multiple trials (e.g., triplicate experiments with 95% confidence intervals) .

- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives from rapid clearance.

- Structural Confounders : Compare isosteric analogs (e.g., replacing tert-butyl with methyl) to isolate substituent effects .

Basic Question: What solvents and conditions optimize recrystallization?

Methodological Answer:

- Solvent Selection : Use n-butanol or ethanol for high-purity crystals (mp 230–231°C) .

- Procedure : Dissolve crude product in hot solvent, cool slowly to 4°C, and filter under reduced pressure .

- Yield : ~74–79% recovery after recrystallization .

Advanced Question: How to design Schiff base derivatives for enhanced bioactivity?

Methodological Answer:

- Synthetic Route : React the triazinone with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in ethanol/HCl under reflux (8 hours) .

- Characterization : Confirm imine (C=N) formation via IR (~1617 cm⁻¹) and H NMR (δ 8.2–8.5 ppm) .

- Bioactivity Testing : Screen derivatives for improved binding affinity (e.g., to GABA receptors) using radioligand assays .

Basic Question: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Reagent Purity : Use HPLC-grade solvents and recrystallized starting materials.

- Temperature Control : Maintain precise reflux conditions (±2°C) to avoid side reactions .

- Catalyst Optimization : Screen heteropoly acids (e.g., HPWO) at 5–10 mol% to enhance cyclization .

Advanced Question: What computational methods predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Use Molinspiration or ACD/Labs software (experimental LogP = 1.4) .

- Solubility Prediction : COSMO-RS models correlate with aqueous solubility (~0.00293 mmHg vapor pressure at 25°C) .

- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., sodium channels) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.